Desmethoxyfallypride is derived from fallypride, which itself is a well-known radioligand for dopamine receptors. The synthesis of desmethoxyfallypride typically involves radiolabeling with fluorine-18, a positron-emitting isotope that enhances the compound's utility in PET imaging. Its classification as a benzamide compound allows it to selectively bind to dopamine receptors, making it valuable for neuropharmacological studies.
The synthesis of fluorine-18 labeled desmethoxyfallypride (commonly referred to as 18F-desmethoxyfallypride) involves several key steps:
Desmethoxyfallypride features a complex molecular structure characterized by its benzamide backbone. The molecular formula can be represented as C19H24F2N2O3S, indicating the presence of functional groups that facilitate its binding to dopamine receptors.
Desmethoxyfallypride undergoes several chemical reactions during its interaction with dopamine receptors:
The mechanism of action of desmethoxyfallypride primarily involves its role as a competitive antagonist at dopamine D2 and D3 receptors:
Desmethoxyfallypride possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 378.47 g/mol |
LogP (octanol-water partition coefficient) | 3.5 |
pKa | Approximately 9 |
Specific Activity | >126 GBq/μmol |
Desmethoxyfallypride has several significant applications in scientific research and clinical practice:
Desmethoxyfallypride (systematic name: 5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide) is a fluorine-18-labeled benzamide derivative developed for positron emission tomography (PET) imaging of dopamine D2/D3 receptors in the central nervous system. As a moderate-affinity antagonist, it enables quantification of receptor density and distribution in vivo, contributing significantly to neuropsychiatric research and clinical diagnostics. Its development addressed critical limitations of earlier carbon-11-labeled tracers, leveraging fluorine-18's advantageous half-life (109.8 minutes) for wider clinical dissemination [1] [3].
Chemical Properties:Desmethoxyfallypride (chemical formula: C~19~H~27~FN~2~O~2~; molecular mass: 334.435 g/mol) features a fluoropropyl group attached to a methoxybenzamide scaffold. Its stereochemistry includes an (S)-configured allylpyrrolidinylmethyl moiety, essential for receptor binding specificity. The compound exhibits moderate lipophilicity (log P ≈ 2.8), facilitating blood-brain barrier penetration while minimizing non-specific binding [1] [4].
Synthesis and Radiolabeling:Radiolabeled [^18^F]desmethoxyfallypride is synthesized via nucleophilic substitution of a tosyl-precursor with [^18^F]fluoride. The reaction employs potassium [^18^F]fluoride-kryptofix complex in acetonitrile at 90°C for 20 minutes, followed by high-performance liquid chromatography purification. Typical radiochemical yields exceed 55%, with specific activities >126 GBq/μmol, ensuring negligible receptor occupancy during imaging [3].
Pharmacological Class:Desmethoxyfallypride is classified as a reversible competitive antagonist at dopamine D2 and D3 receptors. It belongs to the benzamide class of neuroleptics but is used sub-pharmacologically (microgram doses) as a radiotracer. Its binding affinity (K~i~ ≈ 0.2–0.4 nM for D2 receptors) positions it between high-affinity ligands like fallypride (K~i~ ≈ 0.02 nM) and lower-affinity agents like raclopride (K~i~ ≈ 1.2 nM) [4] [5].
Table 1: Key Chemical and Radiochemical Properties of Desmethoxyfallypride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C~19~H~27~FN~2~O~2~ | [1] |
Molar Mass | 334.435 g/mol | [1] |
Lipophilicity (log P) | ~2.8 | Estimated from analogs [4] |
Radiolabeling Yield | 55–60% | [3] |
Specific Activity | >126 GBq/μmol | [3] |
Mechanism of Action:Desmethoxyfallypride binds reversibly to postsynaptic D2 and D3 receptors in the striatal and extrastriatal regions. It competes with endogenous dopamine, exhibiting saturable and selective binding kinetics. In vitro dissociation constants are rapid (k~off~ = 0.073 min^−1^), enabling equilibrium attainment within 30–60 minutes post-injection in PET studies. This kinetic profile permits quantification using simplified reference tissue models (e.g., cerebellum as reference) [4] [5].
Sensitivity to Dopamine Competition:Unlike high-affinity ligands, desmethoxyfallypride's moderate affinity allows detection of endogenous dopamine fluctuations. Primate studies demonstrate a 56% reduction in striatal binding following d-amphetamine administration (which increases synaptic dopamine), confirming its sensitivity to neurotransmitter competition. This property is critical for probing dynamic dopaminergic neurotransmission in psychiatric disorders [4].
Imaging Applications:
Table 2: Diagnostic Performance of Desmethoxyfallypride PET in Parkinsonian Syndromes
Parameter | Idiopathic Parkinson's | Atypical Parkinsonism | Statistical Significance |
---|---|---|---|
Striatal Binding Ratio | 3.21 ± 0.78 | 2.44 ± 0.42 | P<0.01 [2] |
Posterior Putamen BP~ND~ | Normal/Increased | Reduced by 30–40% | P<0.001 [3] [6] |
Diagnostic Accuracy | 91% | 94%* | *Combined with ratios [3] |
Origins and Synthesis:Desmethoxyfallypride was synthesized in 1995–1996 by Mukherjee and colleagues as part of efforts to develop fluorine-18 analogs of raclopride. Initial in vitro characterization confirmed its D2 affinity (K~i~ = 0.37 nM) and selectivity over D1 receptors. Primate PET studies validated its kinetics, showing striatal-to-cerebellum ratios peaking at 3.0 within 30 minutes—comparable to [^11^C]raclopride but with practical advantages of fluorine-18 labeling [1] [4].
Key Advancements:
Technological Impact:Desmethoxyfallypride addressed a critical niche between short-lived carbon-11 tracers (e.g., raclopride; t~½~=20 min) and ultra-high-affinity fluorine-18 ligands (e.g., fallypride). Its moderate affinity enabled equilibrium imaging within 60 minutes—compatible with fluorine-18's half-life—while retaining sensitivity to dopamine competition. This balance facilitated clinical adoption without on-site cyclotrons, expanding access to dopamine receptor imaging [3] [6].
Table 3: Evolution of Desmethoxyfallypride as a Neuroimaging Tool
Year | Milestone | Significance |
---|---|---|
1996 | First synthesis and primate validation [4] | Established tracer kinetics and displaceability |
2003 | Human quantification protocol [1] | Confirmed suitability for clinical PET |
2005 | Parametric mapping optimization [1] | Enabled standardized analysis across centers |
2010 | Multicenter diagnostic study [3] | Demonstrated superior accuracy vs. SPECT tracers |
2017 | Integration with machine learning [6] | Enhanced discrimination of parkinsonian subtypes |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: